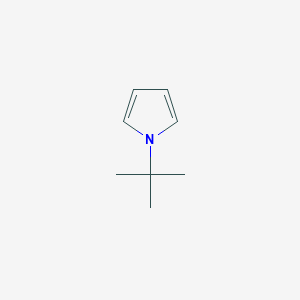

1-tert-Butylpyrrole

Descripción

Significance of Pyrrole (B145914) Heterocycles in Organic Synthesis

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a foundational structural motif in organic chemistry. Its prevalence in a vast array of biologically and materially significant compounds underscores its importance. Pyrrole is the core component in vital natural products such as heme, the oxygen-carrying cofactor in hemoglobin, and chlorophylls, the pigments essential for photosynthesis. The unique electronic properties and reactivity of the pyrrole nucleus make it a valuable building block in the synthesis of complex molecules.

In the realm of medicinal chemistry, the pyrrole scaffold is a common pharmacophore found in numerous pharmaceutical agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. The versatility of the pyrrole ring allows for the synthesis of diverse molecular architectures, making it a continued focus of synthetic methodology development. Furthermore, pyrrole-based compounds are integral to materials science, finding applications in the creation of conjugated polymers, semiconductors, and organic dyes.

Influence of N-Substituents on Pyrrole Reactivity and Properties

The chemical behavior of the pyrrole ring can be significantly modulated by the substituent attached to the nitrogen atom. The nitrogen lone pair is delocalized into the aromatic system, which makes the pyrrole ring electron-rich and highly reactive towards electrophiles compared to benzene. The nature of the N-substituent influences this reactivity through both electronic and steric effects.

Electrophilic substitution on an unsubstituted pyrrole preferentially occurs at the C-2 (α) position. This regioselectivity is attributed to the greater stability of the resulting cationic intermediate (arenium ion), which can be described by three resonance structures, delocalizing the positive charge more effectively than the intermediate formed from attack at the C-3 (β) position, which has only two resonance contributors. stackexchange.com

Introducing a substituent on the nitrogen atom can alter this inherent reactivity.

Electronic Effects: Electron-withdrawing groups on the nitrogen decrease the electron density of the ring, making it less reactive towards electrophiles. Conversely, electron-donating groups can increase reactivity.

Steric Effects: Large, bulky N-substituents, such as the tert-butyl group, can sterically hinder the approach of an electrophile to the adjacent C-2 positions. This hindrance can decrease the rate of reaction at the C-2 position and, in some cases, increase the proportion of substitution at the less-hindered C-3 position. This spatial factor can play a significant role in directing the outcome of chemical reactions.

| Position of Electrophilic Attack | Resonance Structures of Cationic Intermediate | Stability |

| C-2 (α-attack) | Three resonance structures can be drawn, delocalizing the positive charge over three atoms (N, C3, C5). | More Stable |

| C-3 (β-attack) | Two resonance structures can be drawn, delocalizing the positive charge over two atoms (N, C2). | Less Stable |

Overview of 1-tert-Butylpyrrole's Academic Research Significance

This compound (B1266827) is a specific N-substituted pyrrole that has garnered interest in academic research primarily as a model compound for investigating the influence of steric hindrance on the reactivity of the pyrrole ring. The bulky tert-butyl group provides significant spatial obstruction around the nitrogen atom and the adjacent C-2 and C-5 positions.

Key areas of its research significance include:

Studies of Regioselectivity: It serves as a key substrate in studies of electrophilic substitution reactions. By comparing the reaction outcomes of this compound with less hindered N-alkylpyrroles, researchers can quantify the steric directing effect of the N-substituent. The presence of the voluminous tert-butyl group can alter the typical α-selectivity, providing insights into reaction mechanisms.

Precursor in Synthesis: this compound is used as a starting material for the synthesis of more complex, substituted pyrrole derivatives. Its N-substituent can act as a temporary protecting group or as a permanent structural feature that imparts specific properties, such as increased solubility in organic solvents or modified electronic characteristics in the final molecule.

Ligand Development: Pyrrole derivatives can be incorporated into larger molecular frameworks to act as ligands for metal catalysts. The tert-butyl group in this compound can influence the coordination chemistry and catalytic activity of such complexes.

| Property | Value |

| Molecular Formula | C₈H₁₃N nih.gov |

| IUPAC Name | This compound nih.gov |

| Molar Mass | 123.20 g/mol nih.gov |

| CAS Number | 5398-58-3 nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

1-tert-butylpyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-8(2,3)9-6-4-5-7-9/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIRIQBRSTYPSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5398-58-3 | |

| Record name | 1H-Pyrrole,2-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies for 1 Tert Butylpyrrole and Its Derivatives

N-Alkylation Strategies for 1-tert-Butylpyrrole (B1266827) Synthesis

The introduction of a tert-butyl group onto the nitrogen atom of a pyrrole (B145914) ring is a key step in the synthesis of this compound. This can be achieved through various N-alkylation strategies, each with distinct advantages and challenges regarding catalytic systems, reaction conditions, and selectivity.

Friedel-Crafts alkylation is a classical method for forming carbon-carbon bonds by reacting an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst. berkeley.educerritos.edu However, the application of this reaction to pyrrole is not straightforward, as the electron-rich pyrrole ring is prone to polymerization in the presence of strong Lewis or Brønsted acids. stackexchange.com

The traditional Friedel-Crafts catalyst is a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which activates the alkyl halide to generate a carbocation electrophile. berkeley.educerritos.edu While effective for many aromatic systems, the high reactivity of pyrrole often leads to undesirable side reactions and polymer formation when using potent catalysts like AlCl₃. stackexchange.com

Recent literature suggests that Friedel-Crafts alkylations on pyrrole can be more successfully achieved using alternative, milder catalytic systems. stackexchange.com These may include different metal complexes that can mediate the reaction under less acidic conditions, thereby preserving the integrity of the pyrrole ring. stackexchange.comresearchgate.net For instance, an asymmetric Friedel-Crafts alkylation of pyrrole with nitroalkenes has been reported using a copper complex as the catalyst. stackexchange.com The reaction conditions must be carefully controlled, often requiring low temperatures and specific solvents to minimize polymerization and favor the desired N-alkylation product.

| Catalyst Type | Typical Reagents | Key Considerations for Pyrrole | Reference |

|---|---|---|---|

| Strong Lewis Acids (e.g., AlCl₃, FeCl₃) | tert-Butyl chloride | High risk of pyrrole polymerization; generally considered unattainable for simple pyrrole. | berkeley.edustackexchange.com |

| Milder Lewis Acid / Metal Complexes (e.g., Copper-based) | Activated alkenes (e.g., nitroalkenes) | Can achieve alkylation while avoiding polymerization; reaction scope may be specific to the electrophile. | stackexchange.com |

In electrophilic substitution reactions of pyrrole, attack at the C2 (α) position is generally favored over the C3 (β) position due to the greater stabilization of the cationic intermediate (σ-complex). stackexchange.com However, in the case of N-alkylation, the primary target is the nitrogen atom. The regioselectivity between N-alkylation and C-alkylation is a critical challenge.

Steric factors play a substantial role in directing the outcome of alkylation reactions on the pyrrole ring. umich.edu The use of a bulky electrophile, such as the tert-butyl cation generated from a tert-butyl halide, can influence the position of attack. For N-substituted pyrroles, increasing the steric bulk of the N-substituent can shield the α-positions, making the β-positions more accessible to incoming electrophiles. umich.edu For instance, in the alkylation of N-(phenylsulfonyl)pyrrole, the reaction with the bulky tert-butyl chloride leads to a preferential formation of the β-substituted product. umich.edu Optimizing the yield for this compound requires carefully selecting the catalyst and reaction conditions to favor substitution on the nitrogen atom over the carbon atoms of the ring and to prevent polymerization.

An alternative, environmentally friendlier approach to alkylation involves the use of solid acid catalysts, such as acidic ion-exchange resins. These materials, like Amberlyst resins, can catalyze etherification and esterification reactions and have been studied for tert-butylation processes. researchgate.netscirp.orgresearchgate.net This method avoids the use of strong, corrosive Lewis acids and simplifies catalyst separation.

The etherification of glycerol with tert-butyl alcohol, catalyzed by acidic ion-exchange resins, has been investigated. researchgate.net A significant finding from these studies is that the water formed as a byproduct during the reaction with tert-butyl alcohol can deactivate the resin catalyst. researchgate.net This suggests that for a successful alkylation of pyrrole with tert-butanol, measures to remove water during the reaction would be necessary.

When using tert-butanol and an acid catalyst, the tert-butyl cation is generated as the electrophile. The reaction with pyrrole can potentially yield N-substituted (this compound), C2-substituted (2-tert-butylpyrrole), or C3-substituted (3-tert-butylpyrrole) products. The positional selectivity is governed by a combination of electronic and steric factors. While the α-position (C2) is electronically favored for electrophilic attack on the ring, the steric bulk of the tert-butyl group may hinder this approach. stackexchange.comumich.edu The nitrogen atom's lone pair also makes it a nucleophilic site. The specific conditions and the nature of the ion-exchange resin's active sites would influence the ratio of N- vs. C-alkylation and the C2 vs. C3 selectivity for any resulting C-alkylated byproducts.

| Catalyst | Alkylating Agent | Potential Products | Key Challenges | Reference |

|---|---|---|---|---|

| Acidic Ion-Exchange Resins (e.g., Amberlyst) | tert-Butanol | This compound, 2-tert-Butylpyrrole, 3-tert-Butylpyrrole | Catalyst deactivation by water byproduct; controlling N- vs. C-alkylation. | researchgate.net |

| Acidic Ion-Exchange Resins (e.g., Amberlyst) | Isobutylene | This compound, 2-tert-Butylpyrrole, 3-tert-Butylpyrrole | Avoids water formation; requires handling of a gaseous reagent. | researchgate.net |

Alkylation with tert-Butanol Catalyzed by Acidic Ion-Exchange Resins

Regioselective Functionalization of this compound Nucleus

Once this compound is synthesized, its nucleus can be further functionalized through electrophilic substitution reactions. The bulky N-tert-butyl group exerts a powerful steric influence on the regioselectivity of these subsequent reactions.

A prominent example of such functionalization is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comorganic-chemistry.orgiaamonline.org

For N-alkylpyrroles, the Vilsmeier-Haack reaction can produce both 2-formyl and 3-formyl derivatives. The ratio of these isomers is heavily dependent on the steric bulk of the N-alkyl group. umich.edursc.org Research has shown that as the size of the N-alkyl substituent increases from methyl to tert-butyl, there is a corresponding increase in the proportion of the β-substituted product (3-formyl derivative). umich.edu This is attributed to the steric shielding of the α-positions (C2 and C5) by the large tert-butyl group, which hinders the approach of the electrophilic Vilsmeier reagent and makes the less-hindered β-positions (C3 and C4) more accessible. umich.edu This steric control provides a reliable method for directing functionalization to the C3 position of the this compound nucleus.

| N-Substituent on Pyrrole | Effect on Vilsmeier-Haack Formylation | Predominant Isomer | Reference |

|---|---|---|---|

| -CH₃ (Methyl) | Minimal steric hindrance at α-positions. | α-formyl (2-formyl) | umich.edu |

| -C(CH₃)₃ (tert-Butyl) | Significant steric shielding of α-positions. | β-formyl (3-formyl) | umich.edu |

Vilsmeier-Haack Formylation at the 2-Position

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. In the case of 1-substituted pyrroles, the reaction can lead to the formation of both 2- and 3-formyl derivatives.

The Vilsmeier-Haack reaction typically employs a phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent, a chloroiminium salt. chemtube3d.com The reaction proceeds through the electrophilic attack of the Vilsmeier reagent on the electron-rich pyrrole ring, followed by hydrolysis to yield the corresponding aldehyde.

For 1-substituted pyrroles, the regioselectivity of the formylation is primarily governed by steric factors. rsc.org The bulky tert-butyl group at the 1-position of this compound exerts significant steric hindrance at the adjacent 2- and 5-positions (the α-positions). Consequently, the electrophilic attack of the Vilsmeier reagent is sterically hindered at these positions. This steric impediment favors the formylation at the less hindered 3- and 4-positions (the β-positions). While electronic effects of 1-substituents can play a role, in the case of alkyl groups like tert-butyl, the electronic influence is minor and primarily inductive. rsc.org Therefore, the predominant product of the Vilsmeier-Haack formylation of this compound is typically the 3-carbaldehyde derivative.

While the Vilsmeier-Haack formylation of this compound predominantly yields the 3-formyl isomer due to steric hindrance, the synthesis of the 2-formyl isomer, 1-tert-butyl-1H-pyrrole-2-carbaldehyde, is also of interest. Achieving selectivity for the 2-position requires careful optimization of reaction parameters to overcome the inherent steric bias. Key parameters that can be manipulated include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

Continuous flow chemistry offers a powerful tool for optimizing such reactions by allowing for precise control over reaction parameters, which can enhance reaction rates and improve product purity. researchgate.net While specific optimization data for the Vilsmeier-Haack formylation of this compound to favor the 2-aldehyde is not extensively documented, general principles of reaction optimization can be applied. For instance, using milder reaction conditions, such as lower temperatures, might enhance the kinetic control of the reaction, potentially increasing the proportion of the 2-isomer. The choice of solvent can also influence the reactivity and selectivity by altering the solvation of the Vilsmeier reagent and the transition state.

| Parameter | Potential Effect on 2-Carbaldehyde Selectivity | Rationale |

| Temperature | Lower temperatures may favor the 2-isomer. | Reactions under kinetic control at lower temperatures might allow for the formation of the electronically favored, but sterically hindered, 2-substituted product before thermodynamic equilibrium is reached. |

| Solvent | Less polar, non-coordinating solvents might be beneficial. | The nature of the solvent can influence the effective size and reactivity of the Vilsmeier reagent. |

| Stoichiometry | Using a slight excess of the Vilsmeier reagent may be necessary to drive the reaction to completion, but a large excess could lead to side reactions. | Precise control over the amount of the electrophile is crucial for clean reactions. |

| Reaction Time | Shorter reaction times could potentially favor the kinetic product. | Prolonged reaction times might lead to isomerization or degradation of the desired product. |

This table presents hypothetical optimization strategies based on general principles of organic chemistry, as specific experimental data for maximizing the 2-carbaldehyde product from this compound is limited in the provided search results.

Nitration Reactions of this compound

The introduction of nitro groups onto the pyrrole ring is a significant transformation, as nitropyrroles are precursors to a variety of other functionalized derivatives. The nitration of this compound can lead to a mixture of mono- and poly-nitrated products, with the isomer distribution being highly dependent on the reaction conditions.

The selective synthesis of mono- or poly-nitrated derivatives of this compound can be achieved by a careful choice of the nitrating agent and reaction conditions. For the selective formation of mono-nitrated products, milder nitrating agents are preferred. One such reagent is tert-butyl nitrite, which has been shown to be a safe and chemoselective nitrating agent for preferentially obtaining mononitro derivatives of phenolic substrates. nih.gov This reagent could potentially be applied to the selective mononitration of this compound under mild conditions.

For the synthesis of poly-nitrated derivatives, more potent nitrating systems are required. For instance, the nitration of 3-nitro-1-tert-butylpyrrole to introduce further nitro groups has been documented, suggesting that polynitration is feasible under appropriate conditions. researchgate.net Stronger nitrating agents, such as a mixture of nitric acid and sulfuric acid, are typically employed for multiple nitrations.

The choice of nitrating agent is a critical factor. Milder reagents are more likely to be influenced by the electronic directing effects of the pyrrole nitrogen, potentially leading to a higher proportion of the 2-nitro isomer, despite the steric hindrance. Conversely, highly reactive nitrating agents may be less selective and lead to a mixture of isomers, with the thermodynamically more stable 3-nitro isomer being a significant product.

| Nitrating Agent | Expected Major Mononitro Isomer(s) | Rationale | Potential for Polynitration |

| Acetyl nitrate | 2-nitro and 3-nitro | A relatively mild nitrating agent, allowing for a balance between electronic and steric control. | Moderate |

| Nitric acid/Sulfuric acid | 3-nitro and dinitro derivatives | A strong nitrating agent, where steric hindrance at the 2-position is more pronounced, and the high reactivity can lead to multiple nitrations. | High |

| tert-Butyl nitrite | Likely a mixture with a preference for the 2-nitro isomer | A mild and selective reagent that may favor the electronically activated position. nih.govnih.gov | Low |

| Vilsmeier-Haack reagent with KNO₃/NaNO₂ | Regioselective nitration is possible. | The Vilsmeier-Haack adduct can act as a carrier for the nitro group, potentially leading to high regioselectivity. semanticscholar.org | Dependent on stoichiometry and conditions. |

This table provides an expected outcome based on the general principles of electrophilic aromatic substitution on pyrrole derivatives. The actual product distribution can vary based on specific reaction conditions.

Electrophilic Phosphanylation

Electrophilic phosphanylation is a method for the introduction of a phosphorus-containing group onto an aromatic or heteroaromatic ring. This reaction is of interest for the synthesis of novel ligands, catalysts, and materials with unique electronic properties. For electron-rich heterocycles like pyrrole, electrophilic phosphanylation can be achieved using appropriate phosphorus-based electrophiles.

The reaction of phosphinyl nitrosoalkenes with pyrrole has been reported to lead to 2-substituted pyrroles. researchgate.net This reaction proceeds via an initial hetero-Diels-Alder cycloaddition followed by rearomatization. While not a direct electrophilic substitution with a phosphanylium-type species, it represents a method for introducing a phosphinyl group at the 2-position.

The stereochemistry of electrophilic substitution at a phosphorus center often proceeds with retention of configuration. mdpi.com In the context of phosphanylating a pyrrole ring, the phosphorus reagent acts as the electrophile. The tert-butyl group on the 1-position of this compound would be expected to exert a similar steric directing effect as seen in other electrophilic substitutions, likely favoring attack at the 3-position. The choice of the phosphanylating agent and reaction conditions would be crucial in determining the outcome of the reaction. Further research is needed to explore specific reagents and conditions for the direct electrophilic phosphanylation of this compound.

C-H Activation and Functionalization Strategies

Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful and atom-economical strategy in organic synthesis. For pyrrole derivatives, this approach allows for the introduction of various functional groups without the need for pre-functionalized starting materials.

The hydroarylation of alkynes involves the addition of a C-H bond of an aryl group across the carbon-carbon triple bond of an alkyne, leading to the formation of vinylarenes. In the context of N-tert-butylpyrrole, this reaction allows for the direct alkenylation of the pyrrole ring.

One notable approach involves the use of "Frustrated Lewis Pairs" (FLPs). For instance, the reaction of N-tert-butylpyrrole with phenylacetylene (B144264) in the presence of the strong Lewis acid tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, results in the formation of a single hydroarylation product, tBuNC₄H₄(3-PhC═C(H)B(C₆F₅)₃). This reaction proceeds regioselectively, with the vinyl group adding to the 3-position of the pyrrole ring. Subsequent reactions can further modify the resulting vinylborane intermediate. This FLP-mediated approach demonstrates a metal-free strategy for the C-H functionalization of N-tert-butylpyrrole.

While specific transition-metal-catalyzed hydroarylation of N-tert-butylpyrrole is not extensively detailed in readily available literature, catalysts based on rhodium, iridium, and palladium are commonly employed for the hydroarylation of various arenes with alkynes. chemspider.comnih.govnih.gov These reactions often proceed via C-H activation and offer alternative pathways to vinyl-substituted pyrroles.

Synthesis of Pyrrole-Based Scaffolds Utilizing 1-tert-Butyl Protecting Groups

The 1-tert-butyl group, or more commonly the tert-butoxycarbonyl (Boc) group, is instrumental in synthetic routes that require modification of the pyrrole ring at other positions. It effectively blocks the nitrogen, preventing side reactions and directing lithiation and other functionalization reactions to the carbon atoms of the ring.

1-(tert-Butoxycarbonyl)-1H-pyrrol-2-ylboronic acid is a versatile intermediate, particularly for Suzuki cross-coupling reactions to introduce aryl or other organic fragments at the 2-position of the pyrrole ring.

A common synthetic route to this compound begins with the N-protection of pyrrole with a tert-butoxycarbonyl group to form tert-butyl 1H-pyrrole-1-carboxylate. researchgate.netsynblock.com This intermediate is then treated with a strong base, such as lithium diisopropylamide (LDA), at a low temperature (-78 °C) in an inert solvent like tetrahydrofuran (THF). researchgate.net This step selectively removes a proton from the 2-position of the pyrrole ring, creating a lithiated intermediate. The subsequent reaction of this organolithium species with an electrophilic boron source, typically trimethyl borate, followed by an aqueous workup, yields the desired 1-(tert-butoxycarbonyl)-1H-pyrrol-2-ylboronic acid. researchgate.netsynblock.com

Synthesis of 1-(tert-Butoxycarbonyl)-1H-pyrrol-2-ylboronic Acid

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| 1 | tert-butyl 1H-pyrrole-1-carboxylate, Lithium diisopropylamide (LDA), Dry THF, -78°C | Deprotonation at the C2 position of the pyrrole ring. |

| 2 | Trimethylborate, -78°C to room temperature | Introduction of the boronate ester group. |

The protection of carboxylic acid functional groups as tert-butyl esters is a common strategy in multistep synthesis. For pyrrolecarboxylic acids, a direct and efficient method involves the use of N,N-dimethylformamide di-tert-butyl acetal.

This method allows for the conversion of various isomeric pyrrolecarboxylic acids into their corresponding tert-butyl esters in good yields. The reaction is typically carried out by refluxing the pyrrolecarboxylic acid with an excess of N,N-dimethylformamide di-tert-butyl acetal in a solvent such as benzene. This approach provides a general route to these valuable synthetic intermediates.

Esterification of Pyrrolecarboxylic Acids

| Carboxylic Acid | Product | Yield (%) |

|---|---|---|

| Pyrrole-2-carboxylic acid | tert-Butyl pyrrole-2-carboxylate | 89 |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. The use of tert-butyl groups in these reactions allows for the synthesis of complex pyrrole derivatives.

One prominent example is the Hantzsch pyrrole synthesis, which involves the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine. By utilizing tert-butyl acetoacetate as the β-ketoester component, pyrroles with a tert-butoxycarbonyl group at the 3-position can be synthesized. This approach has been adapted for continuous flow synthesis, providing an efficient route to pyrrole-3-carboxylic acids after in situ hydrolysis of the tert-butyl ester. researchgate.netorgsyn.org

Another classical MCR is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. Employing an amine containing a tert-butyl group, such as tert-butylamine, allows for the direct synthesis of N-tert-butylpyrrole derivatives. This reaction is often carried out under neutral or weakly acidic conditions.

These MCR approaches, utilizing starting materials bearing tert-butyl or related groups, provide versatile and efficient pathways to a wide array of substituted pyrroles, which are valuable in medicinal chemistry and materials science.

Chemical Reactivity and Transformation Mechanisms of 1 Tert Butylpyrrole and Its Derivatives

Nucleophilic and Condensation Reactions of Substituted 1-tert-Butylpyrrole (B1266827) Derivatives

While direct examples of nucleophilic or condensation reactions specifically involving substituted this compound derivatives are not extensively detailed in the provided literature, the parent compound, this compound, undergoes various transformations. These often involve electrophilic aromatic substitution or functional group modifications of pre-existing substituents.

For instance, the Vilsmeier-Haack reaction provides a route to formylate this compound, introducing an aldehyde group primarily at the α-position (C2) of the pyrrole (B145914) ring . This electrophilic substitution reaction typically employs reagents like dimethylformamide (DMF) and phosphoryl chloride (POCl₃) .

Another example of a transformation on the this compound core is direct electrophilic phosphanylation. This process allows for the selective introduction of phosphanyl groups, yielding 3,4-bis(dibromophosphanyl)-1H-pyrrole derivatives, which serve as key intermediates for pyrrole-derived diphosphanes useful in coordination chemistry and catalysis enamine.net.

Friedel-Crafts tert-butylation of N-protected pyrroles, such as 1-(phenylsulfonyl)pyrrole (B93442), has been reported to yield tert-butylpyrrole derivatives, indicating that electrophilic alkylation can occur on the pyrrole ring itself, though the tert-butyl group is typically introduced onto the nitrogen atom researchgate.net.

Catalytic Transformations Involving this compound

This compound and its derivatives participate in various catalytic transformations, leveraging the unique electronic and steric properties conferred by the tert-butyl substituent. Two significant areas of catalytic activity explored in recent literature include Frustrated Lewis Pair (FLP) catalysis and metalloradical catalysis.

Frustrated Lewis Pair (FLP) Catalysis in Pyrrole Hydroarylation

Frustrated Lewis Pairs (FLPs) represent a class of metal-free catalysts formed by combining sterically hindered Lewis acids and Lewis bases that cannot form a classical adduct. This "frustration" leaves both the Lewis acid and Lewis base centers available to activate small molecules. In the context of pyrrole chemistry, FLPs, particularly those involving tris(pentafluorophenyl)borane (B72294) [B(C₆F₅)₃], have been successfully employed in the hydroarylation of alkynes with N-substituted pyrroles researchgate.netrsc.orgdntb.gov.uaacs.orgrsc.orgnih.gov.

This catalytic system facilitates the addition of an aryl group from an alkyne and a hydrogen atom across the alkyne's triple bond, with the pyrrole moiety acting as the aryl source. N-substituted pyrroles, including N-tert-butylpyrrole, have been shown to react with various alkynes, such as phenylacetylene (B144264) and substituted phenylacetylenes, in the presence of B(C₆F₅)₃ to yield dipyrrole-alkanes researchgate.netacs.orgrsc.org. These reactions typically proceed under mild conditions, often at room temperature, and can afford products in good to excellent yields, sometimes exceeding 95% researchgate.netrsc.org.

The mechanism is believed to involve the FLP complex activating the alkyne, followed by the addition of the pyrrole to the activated alkyne, leading to the formation of new C-C bonds and the incorporation of the pyrrole unit researchgate.netrsc.org. Specific examples include the reaction of N-tert-butylpyrrole with phenylacetylene and B(C₆F₅)₃, which yields the dipyrrole-alkane product tBuNC₄H₄(3-PhC═C(H)B(C₆F₅)₃) acs.org. Similarly, reactions with 4-ethynyltoluene (B1208493) and 1-chloro-4-ethynylbenzene (B13528) have also been reported to produce the corresponding dipyrrole-alkane adducts acs.org.

Table 1: FLP-Catalyzed Hydroarylation of Alkynes with N-tert-Butylpyrrole

| Substrate 1 (Pyrrole) | Substrate 2 (Alkyne) | Catalyst | Product | Yield (%) | Reference |

| N-tert-Butylpyrrole | Phenylacetylene | B(C₆F₅)₃ (10 mol%) | tBuNC₄H₄(3-PhC═C(H)B(C₆F₅)₃) | Up to 95 | researchgate.netacs.org |

| N-tert-Butylpyrrole | 4-Ethynyltoluene | B(C₆F₅)₃ (10 mol%) | tBuNC₄H₄(3-(p-Tolyl)C═C(H)B(C₆F₅)₃) | Not specified | acs.org |

| N-tert-Butylpyrrole | 1-Chloro-4-ethynylbenzene | B(C₆F₅)₃ (10 mol%) | tBuNC₄H₄(3-(p-ClC₆H₄)C═C(H)B(C₆F₅)₃) | Not specified | acs.org |

| N-tert-Butylpyrrole | Phenylacetylene | PhB(C₆F₅)₂ | tBuNC₄H₃(3-PhC═C(H)(Ph)B(C₆F₅)₂) (after phenyl group migration) | Not specified | acs.org |

Metalloradical Catalysis in C-H Amination and Alkylation

C-H Amination: Metalloradical catalysis (MRC) has emerged as a powerful strategy for selective C-H bond functionalization, including amination. Cobalt complexes, often porphyrin or corrole (B1231805) derivatives, are frequently employed as metalloradical catalysts (MRCs) to activate amine sources, such as organic azides, for C-H amination beilstein-journals.orgnih.govscispace.comnih.govrsc.orgnih.govharvard.edu. These reactions typically proceed via homolytic cleavage of the N-N or N-X bond in the azide, generating a nitrene radical coordinated to the metal center. This nitrene radical can then abstract a hydrogen atom from a C-H bond, forming a carbon radical and a metal-nitrene species, which subsequently combine to form a C-N bond nih.govscispace.comrsc.orgnih.gov.

MRC has been successfully applied to various substrates, including propargylic and allylic C-H bonds, as well as benzylic and tertiary C-H bonds beilstein-journals.orgnih.govnih.govrsc.orgnih.gov. For example, cobalt-based MRC systems have been used for the intramolecular C-H amination of azides to form N-heterocycles like pyrrolidines and piperidines scispace.com. Iron complexes with dipyrromethene ligands have also shown efficacy in C-H amination, often exhibiting a preference for allylic amination over olefin aziridination harvard.edu.

However, the literature surveyed does not provide specific examples of this compound being used as a substrate in metalloradical catalyzed C-H amination reactions. The focus of these studies has been on substrates like azides, cyclic amines, and cyclic ethers, rather than pyrrole derivatives themselves as the C-H bond source for amination.

C-H Alkylation: C-H alkylation represents another significant area of catalytic functionalization. Palladium-catalyzed methods, often employing norbornene as a co-catalyst, have been developed for the direct C-H alkylation of electron-deficient pyrrole derivatives, typically occurring at the C5 position nih.govorganic-chemistry.org. These reactions involve palladium-mediated activation of the C-H bond followed by reductive elimination to form the C-C bond organic-chemistry.org.

While metalloradical catalysis has been explored for C-H alkylation in general scispace.comacs.org, and specific palladium-catalyzed C-H alkylations of pyrroles have been reported nih.govorganic-chemistry.org, the provided literature does not detail the application of metalloradical catalysis for the C-H alkylation of this compound. Furthermore, electron-rich pyrroles, which would include this compound, have been noted to be unreactive in some of the described palladium-catalyzed C-H alkylation protocols organic-chemistry.org. Other catalytic systems, such as nickel-catalyzed atroposelective C-H alkylation, have also been reported for different substrate classes nih.gov.

Compound List:

this compound

1-(phenylsulfonyl)pyrrole

3-tert-butyl-1-(phenylsulfonyl)pyrrole

N-tert-butylpyrrole

N-methylpyrrole

N-methylsuccinimide

N-methylpyrrolidone

Pyrrole

Phenylacetylene

4-Ethynyltoluene

1-Chloro-4-ethynylbenzene

B(C₆F₅)₃ (Tris(pentafluorophenyl)borane)

PhB(C₆F₅)₂ (Phenylbis(pentafluorophenyl)borane)

tBuNC₄H₄(3-PhC═C(H)B(C₆F₅)₃)

tBuNC₄H₄(3-(p-Tolyl)C═C(H)B(C₆F₅)₃)

tBuNC₄H₄(3-(p-ClC₆H₄)C═C(H)B(C₆F₅)₃)

tBuNC₄H₃(3-PhC═C(H)(Ph)B(C₆F₅)₂)

Organic azides

N-heterocycles

Pyrrolidines

Piperidines

2-Phenylpyrroles

1-Isoindolinones

Cyclic amines

Cyclic ethers

Spectroscopic and Structural Elucidation Studies of 1 Tert Butylpyrrole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the connectivity and electronic environment of atoms. Both proton (¹H) and carbon-13 (¹³C) NMR spectra are crucial for the unambiguous identification of 1-tert-Butylpyrrole (B1266827).

The ¹³C NMR spectrum of N-substituted pyrroles typically shows signals for the pyrrole (B145914) ring carbons and the carbons of the substituent. For N-tert-butylpyrrole, the ¹³C NMR spectrum, as reported in literature, exhibits distinct signals for the pyrrole ring carbons. The carbons at positions 2 and 5 (α-carbons) are generally found to resonate at higher field compared to the carbons at positions 3 and 4 (β-carbons) due to the electronic influence of the nitrogen atom and the aromaticity of the ring. The tert-butyl group's carbons are also identifiable, with the quaternary carbon and the methyl carbons appearing at characteristic chemical shifts.

Table 1: ¹³C NMR Chemical Shifts for N-tert-Butylpyrrole

| Carbon Atom | Chemical Shift (δ, ppm) | Assignment |

| C-2, C-5 | 116.7 | α-carbons |

| C-3, C-4 | 107.9 | β-carbons |

| C(CH₃)₃ | (Not specified in snippet) | Quaternary carbon of tert-butyl group |

| CH₃ | (Not specified in snippet) | Methyl carbons of tert-butyl group |

Note: Specific chemical shifts for the tert-butyl carbons were not detailed in the provided literature snippets for N-tert-butylpyrrole. However, the methyl protons of a tert-butyl group typically appear as a singlet around 1.0-1.5 ppm in ¹H NMR, and the quaternary carbon usually resonates around 30-35 ppm, with the methyl carbons appearing around 25-30 ppm.

The ¹H NMR spectrum of this compound is expected to display a characteristic singlet for the nine equivalent protons of the tert-butyl group, typically observed in the upfield region (around 1.0-1.5 ppm). The pyrrole ring protons (at positions 2, 3, 4, and 5) would appear as distinct signals in the downfield region, generally between 6 and 7 ppm, with coupling constants providing further structural confirmation. While detailed ¹H NMR data for the parent compound was not explicitly listed in the accessible snippets, the presence of the tert-butyl group and the pyrrole ring protons are definitively identifiable through this technique. psu.edulibretexts.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides critical information regarding the molecular weight and structural fragments of a compound. For this compound, the molecular formula is C₈H₁₃N, yielding a calculated molecular weight of approximately 123.1955 g/mol . nist.gov This molecular ion peak ([M]⁺) serves as a primary indicator of the compound's mass.

Upon ionization, typically via electron ionization (EI), the molecular ion of this compound can undergo fragmentation. Based on the known fragmentation patterns of tert-butyl substituted aromatic and heteroaromatic compounds, characteristic fragmentation pathways are anticipated. The bulky tert-butyl group is prone to fragmentation, often involving the loss of a methyl radical (CH₃•) to form a stable tertiary carbocation. This would result in a fragment ion at m/z 68, corresponding to the C₅H₉N⁺ fragment. Further fragmentation of the pyrrole ring can also occur, leading to a series of smaller fragment ions. libretexts.orgresearchgate.netspectroscopyonline.com While specific, detailed fragmentation patterns for this compound were not exhaustively detailed in the provided snippets, the general principles of tert-butyl group fragmentation and pyrrole ring stability guide the interpretation of its mass spectrum.

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative method used to determine the elemental composition of a pure compound, providing confirmation of its empirical formula and purity. This analysis typically involves the combustion of a precisely weighed sample to determine the percentage by weight of carbon (C), hydrogen (H), and nitrogen (N). measurlabs.com

For this compound (C₈H₁₃N), the theoretical elemental composition is calculated as follows:

Carbon (C): (8 × 12.011) / 123.1955 × 100% = 77.97%

Hydrogen (H): (13 × 1.008) / 123.1955 × 100% = 10.63%

Nitrogen (N): (1 × 14.007) / 123.1955 × 100% = 11.37%

Experimental values obtained through elemental analysis that closely match these calculated percentages would strongly support the proposed structure and purity of this compound. measurlabs.com

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and molecular conformation. This method is invaluable for understanding the solid-state packing and intermolecular interactions of a compound.

However, direct reports detailing the X-ray crystallographic analysis of the parent compound, this compound, were not found within the provided literature snippets. While studies on related pyrrole derivatives, such as those involving tert-butyl substituents in more complex molecular architectures or as ligands in metal complexes, have been reported, specific crystallographic data for the isolated this compound molecule itself was not accessible in the reviewed sources. up.ac.zaresearchgate.netharvard.eduresearchgate.net Such studies, if available, would offer insights into the precise molecular geometry and how these molecules arrange themselves in the crystal lattice.

Analysis of Supramolecular Interactions and Hydrogen Bonding Networks

The analysis of supramolecular interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, is typically derived from single-crystal X-ray diffraction data. These interactions dictate the packing arrangement of molecules in the solid state and can significantly influence the material properties of a compound. up.ac.zaresearchgate.net

As specific X-ray crystallographic data for this compound was not found in the reviewed snippets, a detailed analysis of its supramolecular interactions and hydrogen bonding networks in the solid state cannot be provided based on this information. Such investigations would require obtaining suitable single crystals of this compound and subjecting them to X-ray diffraction analysis.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are foundational to modern chemistry, allowing for the determination of molecular wavefunctions and associated properties. chemrxiv.org These calculations can predict molecular structure, energy, and reactivity. For N-substituted pyrroles, a key area of investigation is the effect of the substituent on the electronic properties of the pyrrole (B145914) ring.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and localization of these orbitals are key predictors of a molecule's behavior. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. rdd.edu.iqossila.com The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. wikipedia.org

For pyrrole and its derivatives, electrophilic substitution is a characteristic reaction. The reactivity and regioselectivity of this reaction can be rationalized using FMO theory. The theory predicts that the site of electrophilic attack will be the position on the molecule where the HOMO is localized, as these are the most available and highest-energy electrons. rdd.edu.iq

| Compound | Substituent Effect | Expected HOMO Energy Trend | Expected LUMO Energy Trend | Expected HOMO-LUMO Gap Trend | Predicted Reactivity toward Electrophiles |

|---|---|---|---|---|---|

| Pyrrole | Reference (H) | Baseline | Baseline | Baseline | Reactive |

| 1-tert-Butylpyrrole (B1266827) | Electron-Donating (+I) | Higher (less stable) | Slightly Higher | Smaller | More Reactive than Pyrrole |

The specific site of protonation is typically the C2 or C3 position. Upon protonation with a strong acid like trifluoromethanesulfonic acid (TFS), this compound forms a stable 1-(tert-butyl)-1H-pyrrolium salt. researchgate.net This indicates that the protonated species is a thermodynamic product. The formation of this stable cation has been confirmed by ¹H NMR spectroscopy, which shows characteristic signals for the protonated ring. researchgate.net

However, the kinetic outcome can be different with weaker acids. When this compound is treated with a weaker acid such as trifluoroacetic acid (TFA), oligomerization or polymerization occurs. researchgate.net This suggests that while C-protonation is the initial step, the resulting cation is kinetically reactive and can act as an electrophile, attacking a neutral molecule of this compound to initiate polymerization.

| Acid Used | Acid Strength | Observed Product | Interpretation | Source |

|---|---|---|---|---|

| Trifluoromethanesulfonic acid (TFS) | Strong | Stable 1-(tert-butyl)-1H-pyrrolium triflate salt | Thermodynamically favored C-protonation | researchgate.net |

| Trifluoroacetic acid (TFA) | Weaker | Oligomers/Polymers | Kinetically favored polymerization initiated by C-protonation | researchgate.net |

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. crimsonpublishers.com It is routinely employed to calculate a wide range of molecular properties, including optimized geometries, total energies, dipole moments, and vibrational frequencies. For this compound, DFT calculations provide a theoretical foundation for its structural and electronic characteristics.

| Property | Computed Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₃N | nih.gov |

| Molecular Weight | 123.20 g/mol | nih.gov |

| XLogP3 | 1.6 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Polar Surface Area | 4.9 Ų | nih.gov |

Computational Modeling of Reaction Mechanisms and Transition States

Beyond static properties, computational chemistry can model the entire course of a chemical reaction. This involves mapping the potential energy surface to identify reactants, products, intermediates, and, crucially, transition states. nih.gov The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For this compound, a key reaction to model would be electrophilic aromatic substitution. A computational study of this mechanism would involve:

Reactant and Electrophile Modeling : Optimizing the geometries of this compound and the chosen electrophile (e.g., NO₂⁺).

Locating Intermediates : Finding the structure of the sigma complex (also known as the arenium ion), which is the intermediate formed after the electrophile attacks the ring at either the C2 or C3 position.

Transition State Searching : Identifying the transition state structures leading to the formation of the sigma complex and the subsequent transition state for the loss of a proton to restore aromaticity. Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method are often used for this.

While this methodology is standard, specific computational studies modeling reaction mechanisms and transition states for this compound are not readily found in the surveyed literature.

Molecular Dynamics Simulations and Conformational Analysis

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. unacademy.com For this compound, the primary source of conformational flexibility is the rotation of the tert-butyl group around the single bond connecting it to the nitrogen atom. The pyrrole ring itself is largely planar due to its aromaticity. The rotation of the bulky tert-butyl group has a relatively low energy barrier, allowing for free rotation at room temperature. The lowest energy conformation would likely involve a staggered arrangement of the methyl groups relative to the pyrrole ring to minimize steric strain.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. chemrxiv.org An MD simulation calculates the trajectory of each atom by iteratively solving Newton's equations of motion, providing a detailed view of molecular behavior.

An MD simulation of this compound, typically in a solvent like water or an organic solvent, could be used to investigate:

Solvation Structure : How solvent molecules arrange themselves around the solute.

Conformational Dynamics : The time-dependent behavior of the tert-butyl group's rotation and any subtle fluctuations of the pyrrole ring.

Transport Properties : Properties like the diffusion coefficient of the molecule within the solvent.

Such simulations are valuable for understanding how a molecule behaves in a realistic, dynamic environment. However, specific MD simulation studies focused solely on this compound are not prominent in existing research literature.

Applications of 1 Tert Butylpyrrole in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate and Building Block

1-tert-Butylpyrrole (B1266827) serves as a fundamental building block for a wide array of organic molecules. Its pyrrole (B145914) core, a five-membered aromatic heterocycle, is a prevalent motif in many biologically active compounds and advanced materials. The tert-butyl group acts as a stable substituent that can be retained throughout a synthesis or strategically removed if necessary, although its removal is less common than that of more labile protecting groups. The compound's availability and predictable reactivity make it an attractive starting material for constructing more complex structures sigmaaldrich.com.

Strategies for Derivatization and Functional Group Interconversion

The pyrrole ring of this compound is amenable to various functionalization strategies, primarily through electrophilic aromatic substitution and metallation followed by electrophilic quench.

Electrophilic Aromatic Substitution: The tert-butyl group, being electron-donating, activates the pyrrole ring towards electrophilic attack. Studies have shown that the steric bulk of the N-tert-butyl group can influence the regioselectivity of these reactions. For instance, while N-methylpyrrole might yield a mixture of 2- and 3-acetates, N-tert-butylpyrrole has been observed to preferentially yield the 3-acetate under certain conditions researchgate.net. Vilsmeier-Haack formylation, a key electrophilic substitution, readily occurs at the α-position (C2) of this compound to yield 1-tert-butyl-1H-pyrrole-2-carbaldehyde . This aldehyde is itself a valuable intermediate for further synthetic elaborations. Other electrophilic substitutions like acylation and halogenation can also be performed, with regioselectivity often modulated by reaction conditions and the nature of the electrophile researchgate.netresearchgate.net.

Metallation and Electrophilic Quench: Directed metallation, typically using organolithium reagents, followed by quenching with various electrophiles, provides another avenue for functionalizing this compound. This approach allows for the introduction of a diverse range of functional groups at specific positions on the pyrrole ring, offering precise control over molecular construction.

Utilization in the Construction of Complex Heterocyclic Systems

This compound is instrumental in the synthesis of intricate heterocyclic frameworks, including those with potential applications in materials science and energetic compounds.

The pyrrole nucleus can be nitrated to produce compounds with high energy density. This compound has been explored as a precursor for such materials. For example, nitration studies have investigated the synthesis of nitro-substituted pyrroles. While direct nitration with concentrated nitric acid can lead to mixtures, modified conditions have been employed to yield specific nitro-pyrrole derivatives. Research indicates that this compound can be a starting material for the synthesis of nitrated pyrroles, which are of interest as components in energetic materials researchgate.netresearchgate.netscribd.comchemistry-chemists.com. For instance, attempts to synthesize poly-nitrated pyrroles from this compound have been reported, with variations in nitrating agents and conditions influencing the degree and position of nitration researchgate.netresearchgate.net.

This compound and its derivatives have been utilized in the construction of fused polycyclic systems. Notably, it has been implicated in synthetic routes leading to pyrrolo-indolizidine tricycles. These complex structures are formed through reactions involving the pyrrole moiety, often via intermediates that undergo intramolecular cyclization. The tert-butyl group can influence the stereochemical outcome and efficiency of these cyclization processes researchgate.net.

Application in Protecting Group Chemistry (e.g., N-Boc-pyrrole as a related concept for pyrrole nitrogen protection)

While this compound itself is not a protecting group, the N-tert-butyl moiety serves a similar purpose to protecting groups by modifying the reactivity of the pyrrole nitrogen. The tert-butyl group is a sterically demanding and electron-donating substituent that can enhance the stability of the pyrrole ring and influence its electronic properties.

In contrast, N-Boc-pyrrole (tert-butyl pyrrole-1-carboxylate) is a direct example of pyrrole nitrogen protection. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, known for its stability under various reaction conditions and its facile removal under acidic conditions sigmaaldrich.comchemimpex.comchemicalbook.comfishersci.com. N-Boc-pyrrole is employed in transition metal-catalyzed reactions, cyclizations, and multicomponent transformations, demonstrating the utility of protecting the pyrrole nitrogen to control reactivity and enable specific synthetic pathways sigmaaldrich.comchemicalbook.com. The N-tert-butyl group in this compound offers a more permanent modification, providing steric bulk and electronic effects that are integral to the molecule's behavior in synthesis, rather than being a transiently removed protecting group. However, both N-tert-butylpyrrole and N-Boc-pyrrole highlight strategies for modifying the pyrrole nitrogen to achieve desired synthetic outcomes.

Research on Medicinal Chemistry Applications and Biological Activity of 1 Tert Butylpyrrole Scaffolds

Pyrrole (B145914) Derivatives as Privileged Scaffolds in Drug Discovery

Pyrrole derivatives are recognized as "privileged scaffolds" in drug discovery, meaning they are versatile structural motifs capable of interacting with multiple biological targets. This versatility stems from the pyrrole ring's aromaticity, its ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking, van der Waals forces), and its synthetic tractability, allowing for diverse functionalization. researchgate.netnih.gov The incorporation of a tert-butyl group at the N-1 position of the pyrrole ring can impart specific conformational constraints and lipophilicity, which are crucial for optimizing target binding and cellular permeability. researchgate.netacs.org

Exploration of Biological Activities of 1-tert-Butylpyrrole (B1266827) Derivatives

Derivatives incorporating the this compound motif have demonstrated a range of significant biological activities, making them attractive candidates for therapeutic development.

Pyrrole derivatives have a well-established history of exhibiting antimicrobial properties. Studies have shown that various substituted pyrroles possess antibacterial effects against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Kocuria rhizophila. researchgate.netnih.govnih.govsrce.hrscispace.comresearchgate.net The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic pathways. While specific studies detailing the antimicrobial activity of this compound itself are limited, the broader class of N-substituted pyrroles, including those with bulky alkyl groups, has shown promise. nih.govsrce.hr Research into compounds like 1-methyl-2-tert-butylpyrrole also indicates the presence of pyrrole derivatives with alkyl substituents in extracts with antimicrobial activity. researchgate.netbiointerfaceresearch.com

The pyrrole scaffold is a recurring feature in many anticancer agents. Pyrrole derivatives have been investigated for their ability to inhibit cancer cell proliferation, induce apoptosis, and target key pathways involved in tumorigenesis, such as protein kinases (e.g., EGFR, VEGFR) and microtubule polymerization. tandfonline.comnih.govnih.govmdpi.comscitechnol.com For instance, compounds like MI-1 and D1, which are pyrrole derivatives, have demonstrated antitumor activity by acting as inhibitors of EGFR and VEGFR and exhibiting antioxidant properties that contribute to their anti-inflammatory and pro-apoptotic effects. tandfonline.comnih.gov N-Boc-pyrrole (tert-butyl pyrrole-1-carboxylate) is noted as an intermediate in the synthesis of pyrrole-derived anticancer agents. chemicalbook.comprotheragen.ai The tert-butyl group can contribute to the lipophilicity and membrane interactions of these molecules, influencing their cellular uptake and efficacy against cancer cell lines. tandfonline.commdpi.com

Pyrrole derivatives have also shown significant anti-inflammatory potential. They can act by inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which are crucial for prostaglandin (B15479496) synthesis. nih.govjmpas.com Certain pyrrole derivatives have been shown to inhibit thromboxane (B8750289) synthetase, an enzyme involved in inflammatory responses. Furthermore, some pyrrole-based compounds have demonstrated antioxidant activity, which is beneficial in combating inflammation, as oxidative stress is closely linked to inflammatory processes. tandfonline.comnih.govmdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies on this compound Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural modifications of a molecule affect its biological activity. For this compound derivatives, SAR studies would typically involve synthesizing a series of compounds with variations in substituents on the pyrrole ring or modifications to the tert-butyl group itself, and then evaluating their activity against specific biological targets. nih.govresearchgate.netnih.gov

For example, in anticancer research, the nature and position of substituents on the pyrrole ring can dramatically influence cytotoxic activity. mdpi.com Studies on pyrrole derivatives have indicated that specific functional groups and their placement can enhance interactions with target proteins, leading to improved potency. mdpi.commdpi.comtandfonline.comnih.govnih.gov The tert-butyl group's presence at the N-1 position influences the electronic distribution and steric profile of the pyrrole ring, which in turn affects how the molecule interacts with its biological target. SAR studies aim to identify optimal structural features that maximize desired activity while minimizing off-target effects.

Compound List

this compound

1-tert-Butyl-1H-pyrrole-2-carbaldehyde

1-Methyl-2-tert-butylpyrrole

N-Boc-pyrrole (tert-butyl pyrrole-1-carboxylate)

Pyrrole

Pyrrolo-pyrimidine derivatives

Pyrrolotriazinones

MI-1 (chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione)

D1 (5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one)

Sunitinib

Pre-formed this compound

3-tert-butyl-1-(phenylsulfonyl)pyrrole

4,5-Dihalopyrrole-2-carboxamide derivatives

4,5-Dichloropyrrole-2-carboxylic acid

t-butylpyrrole-2-carboxanilide

Methyl-5-t-butylpyrrole-2-carboxylate

5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile

2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitriles

2-amino-3-carbamoyl-1-(3-methylphenyl)-4,5-diphenyl-1H-pyrroles

N-(3-cyano-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrol-2-yl)-acetamides

N-(3-cyano-1-(3-methylphenyl)-4,5-diphenyl-1H-pyrrol-2-yl)-acetamides

2-amino-1-(4-methoxyphenyl)-4,5-diphenyl-3-tetrazolo-1H-pyrroles

7-(4-methoxyphenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-ones

7-(3-methylphenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-thione

N-(7-(2-methylphenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine)-N-aryl amines

2,4-Diamino-5-methyl-6-substituted-pyrrolo[2,3-d]pyrimidines

Pyrrolo[2,1-f] nih.govsmolecule.comtriazin-4(1H)-one

Pyrrolo[1,2-d] nih.govsmolecule.comtriazin-4(3H)-one

Pyrrole-1-carboxylic acid tert-butyl ester

Pyrrole-2-carbaldehyde

3-hydroxy-copalic acid

3-ibuprofenyl-copalic acid

2-tert-butyl-4-methoxyphenol (B74144) (BHA)

2,6-di-tert-butyl-4-methylphenol (BHT)

2,4,6-tri-tert-butylphenol (B181104) (TBP)

N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide

JNJ-6379

GLP-26

SBA NVR 3-778

HAP, NVR 010-001-E2

GLS-4

Fostemsavir

Tolmetin

Ketorolac

Indomethacin

Acemetacin

Etodolac

Etoricoxib

Cisplatin

Doxorubicin

5-fluorouracyl

Huimycin

Monodeoxypyoluteorin

2-(2'-hydroxybenzoyl)pyrrole

2-Methyl-1,3,5-trisubstituted pyrroles

Diguanidino-1-methyl-2,5-diaryl-1H-pyrrole derivatives

Pyrrole-thiazolidinone hybrids

Pyrrolidine-based inhibitors

2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives

4a and 4d (pyrrole derivatives)

Pyrrolopyridines

Pyrrolopyridopyrimidines

N-pyrrolylcarboxylic acids

L-167307

Interaction Studies with Biomolecules

Pyrrole scaffolds are recognized for their ability to interact with various biomolecules, a property crucial for their medicinal chemistry applications. These interactions are often mediated by the electronic properties and functional groups present on the pyrrole ring and its substituents, influencing binding affinity, specificity, and biological activity nih.gov.

Preliminary studies on specific this compound derivatives, such as 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile, suggest potential interactions with biomolecules like proteins and nucleic acids. These interactions are hypothesized to be facilitated by hydrogen bonding, owing to the presence of the amino group and other polar functional groups within the molecule. Further research is ongoing to fully elucidate the nature and extent of these interactions smolecule.com.

More detailed investigations have explored the interactions of metal complexes derived from pyrrole-imine Schiff bases, which incorporate structural elements related to pyrrole scaffolds, with biomolecules such as Human Serum Albumin (HSA). These studies often employ spectroscopic techniques, including fluorescence quenching, to probe the binding mechanisms. For instance, studies on Ni(II) and Pd(II) pyrrole-imine chelates with HSA have indicated significant binding interactions. The binding mechanism typically involves fluorescence quenching of HSA by the metal complexes, suggesting the formation of complexes between the protein and the ligand. The quenching rate constants (k_q) for these ligands have been observed to exceed the diffusion-controlled limit (approximately 1 × 10¹⁰ M⁻¹ s⁻¹) by two to three orders of magnitude, indicating strong, specific interactions rather than simple diffusion-controlled collisions mdpi.com. Furthermore, the Stern-Volmer quenching constants (K_SV) have shown dependence on pH, with values generally being highest at pH 9, suggesting that the binding affinity and mechanism can be modulated by the surrounding environment mdpi.com.

| Biomolecule Type | Ligand Type | Interaction Mechanism | Key Interaction Parameters Measured | General Observations |

| Proteins (e.g., HSA) | Ni(II) & Pd(II) Pyrrole-Imine Chelates | Fluorescence Quenching | Quenching Rate Constant (k_q), Stern-Volmer Quenching Constant (K_SV) | k_q values exceed diffusion-controlled limit (10¹⁰ M⁻¹ s⁻¹) by 2-3 orders of magnitude, indicating strong binding. K_SV values are pH-dependent, highest at pH 9. |

| Proteins, Nucleic Acids | 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile | Hypothesized Hydrogen Bonding | Not specified in preliminary studies | Preliminary studies suggest potential interactions mediated by amino and other polar functional groups. |

Compound List:

this compound

5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile

Ni(II) Pyrrole-Imine Chelates

Pd(II) Pyrrole-Imine Chelates

Human Serum Albumin (HSA)

Future Research Directions and Emerging Trends in 1 Tert Butylpyrrole Chemistry

The field of pyrrole (B145914) chemistry, with 1-tert-butylpyrrole (B1266827) as a significant scaffold, is continuously evolving. Future research is poised to address existing challenges and unlock new applications by focusing on more efficient synthetic routes, precise functionalization techniques, computational design, and expansion into novel therapeutic and material domains.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-tert-Butylpyrrole, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves alkylation of pyrrole derivatives using tert-butyl halides or tert-butanol under acid catalysis. For example, alkylation of pyrrole with tert-butyl bromide in the presence of AlCl₃ has been reported, with yields optimized by controlling reaction temperature (50–70°C) and stoichiometric ratios . Purity can be assessed via gas chromatography (GC) coupled with mass spectrometry (MS), as demonstrated in studies on analogous pyrrole derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key markers include the downfield shift of the pyrrole N–H proton (δ 8–9 ppm in DMSO-d₆) and tert-butyl group signals (δ 1.2–1.4 ppm for CH₃). Infrared (IR) spectroscopy can confirm the absence of unreacted tert-butanol (O–H stretch at 3200–3600 cm⁻¹) . GC-MS is recommended for purity assessment, with fragmentation patterns analyzed against reference libraries like NIST .

Q. How does steric hindrance from the tert-butyl group influence the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : The tert-butyl group acts as a steric shield, directing electrophiles to the less hindered positions (e.g., C3 and C4 of pyrrole). Experimental studies on substituted pyrroles suggest reduced reaction rates compared to unsubstituted pyrrole, necessitating harsher conditions (e.g., HNO₃/H₂SO₄ for nitration at elevated temperatures). Competitive experiments with control substrates (e.g., pyrrole vs. This compound) can quantify steric effects .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reports on the stability of this compound under oxidative conditions?

- Methodological Answer : Discrepancies may arise from differences in solvent polarity, oxidant strength, or trace metal impurities. For example, in polar aprotic solvents (e.g., DMF), the tert-butyl group stabilizes the radical intermediate, delaying decomposition. Researchers should replicate conflicting studies under controlled conditions (e.g., inert atmosphere, HPLC-grade solvents) and use kinetic monitoring (UV-Vis or GC-MS) to identify degradation pathways .

Q. How can computational modeling (e.g., DFT) guide the design of this compound derivatives with enhanced electronic properties for catalytic applications?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/withdrawing effects. For instance, substituting the pyrrole ring with electron-deficient groups (e.g., –NO₂) while retaining the tert-butyl group may lower LUMO energy, enhancing catalytic activity in redox reactions. Validation requires coupling computational results with cyclic voltammetry experiments .

Q. What strategies resolve inconsistencies in reported solubility data for this compound across non-polar solvents?

- Methodological Answer : Contradictions often stem from variations in solvent purity or measurement techniques (e.g., gravimetric vs. spectrophotometric). A standardized protocol should include solvent pre-drying (molecular sieves), saturation equilibrium determination via ¹H NMR (integrating solute vs. solvent peaks), and temperature control (±0.1°C). Comparative studies with structurally similar compounds (e.g., 1-methylpyrrole) can isolate steric vs. electronic solubility drivers .

Q. How do steric and electronic effects of the tert-butyl group influence the supramolecular assembly of this compound in coordination polymers?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) studies reveal that the tert-butyl group disrupts π-π stacking, favoring weaker van der Waals interactions. To study this, synthesize coordination complexes with transition metals (e.g., Cu²⁺) and compare packing motifs with non-bulky analogs. Pair SCXRD data with Hirshfeld surface analysis to quantify intermolecular interactions .

Methodological Frameworks

- For Feasibility : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental designs. For example, ensure access to anhydrous reaction conditions and high-resolution spectroscopy tools before pursuing synthetic projects .

- For Data Contradictions : Use iterative triangulation—cross-validate results via multiple analytical techniques (e.g., NMR, GC-MS, XRD) and replicate experiments in independent labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.